2-Methyl-1-phenylcyclohexanol
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Overview
Description
2-Methyl-1-phenylcyclohexanol is an organic compound with the molecular formula C₁₃H₁₈O It is a secondary alcohol, characterized by a cyclohexane ring substituted with a methyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-phenylcyclohexanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methylcyclohexanone. The reaction typically occurs in an anhydrous ether solvent under reflux conditions, followed by acidic workup to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products:
Oxidation: 2-Methyl-1-phenylcyclohexanone or 2-Methyl-1-phenylcyclohexanoic acid.
Reduction: 2-Methyl-1-phenylcyclohexane.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
2-Methyl-1-phenylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenylcyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound undergoes enzymatic transformations .
Comparison with Similar Compounds
- 1-Methyl-2-phenylcyclohexanol
- 2-Phenylcyclohexanol
- 1-Phenylcyclohexanol
Comparison: 2-Methyl-1-phenylcyclohexanol is unique due to the presence of both a methyl and a phenyl group on the cyclohexane ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different stereochemistry and reactivity patterns, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
15036-22-3 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-methyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11-7-5-6-10-13(11,14)12-8-3-2-4-9-12/h2-4,8-9,11,14H,5-7,10H2,1H3 |
InChI Key |
SMWRMTHIQDFNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
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